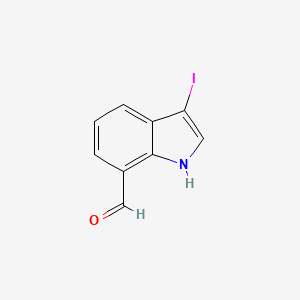

3-iodo-1H-indole-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-4-11-9-6(5-12)2-1-3-7(8)9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMPDSUFAISPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Reactivity and Complex Transformations of 3 Iodo 1h Indole 7 Carbaldehyde

Mechanistic Studies of the Carbaldehyde Group Reactivity

The carbaldehyde group at the C7 position of the indole (B1671886) ring is a key functional handle that participates in a variety of reactions, including nucleophilic additions, condensations, and redox transformations. These reactions are fundamental to elaborating the molecular framework and introducing further chemical diversity.

Advanced Nucleophilic Additions and Condensation Reactions

The aldehyde functionality of indole-7-carbaldehyde readily undergoes nucleophilic attack, a cornerstone of its reactivity. This includes reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Condensation reactions, particularly with active methylene (B1212753) compounds, are also a prominent feature of its chemistry. For instance, condensation reactions involving indole hydrazones, derived from the corresponding carbaldehydes, have been employed to produce target compounds with potential biological activity. chim.it

Selective Reduction and Oxidation Pathways of the Aldehyde Moiety

The aldehyde group can be selectively reduced to an alcohol or oxidized to a carboxylic acid, providing access to different classes of indole derivatives. For example, the reduction of an aldehyde to an alcohol has been demonstrated as a key step in the synthesis of natural products. rsc.org Conversely, oxidation can be achieved using various oxidizing agents. These transformations allow for fine-tuning of the electronic and steric properties of the substituent at the C7 position.

Formation of Diverse Heterocyclic Systems via Condensation Reactions

Condensation reactions of the carbaldehyde group are a powerful tool for the construction of fused and appended heterocyclic systems. The reaction of 1H-indole-3-carbaldehyde with various CH acids can lead to substituted acrylonitriles and acrylamides, which can act as Michael acceptors in the synthesis of pyran, pyridine, and other heterocyclic derivatives containing an indole fragment. researchgate.net Similarly, the reaction of indole-2-carboxaldehyde with anthranilamide can yield indolylquinazolinones in high yield. nih.gov These reactions highlight the utility of the aldehyde as a precursor for building complex molecular architectures.

Knoevenagel and Wittig Condensations in Indole-Carbaldehyde Chemistry

The Knoevenagel and Wittig reactions are specific and highly useful condensation reactions for indole-carbaldehydes. The Knoevenagel condensation of 1H-indole-3-carbaldehyde with various active methylene compounds produces a range of substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. researchgate.net These products can be further modified, for instance, through alkylation to yield N-alkyl derivatives. researchgate.net The Wittig reaction, on the other hand, allows for the conversion of the aldehyde into an alkene with high stereoselectivity, providing a route to vinyl-substituted indoles.

Reactivity Profiles of the C3-Iodo Substituent and Indole Nucleus

The C3-iodo substituent is a key feature of 3-iodo-1H-indole-7-carbaldehyde, serving as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position, significantly expanding the molecular diversity accessible from this starting material.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the indole nucleus at the C3 position.

The Suzuki coupling reaction, which pairs the iodoindole with an organoboron reagent, is a widely used method for forming carbon-carbon bonds. This reaction has been successfully employed for the C-3 functionalization of 1H-indazole, a related heterocyclic system, with various organoboronic acids. mdpi.com The reaction conditions, including the choice of catalyst and solvent, play a crucial role in the efficiency of the coupling. mdpi.com For instance, ferrocene-based palladium complexes have shown excellent catalytic activity. mdpi.com

The Heck reaction provides a means to introduce vinyl groups at the C3 position by coupling the iodoindole with an alkene. The Pd/C–PPh3 catalyst system has been shown to be effective for the Mizoroki–Heck reaction between 3-iodo-1-methyl-1H-indole and various terminal alkenes, yielding 3-vinyl indole derivatives. arabjchem.org This reaction can be promoted by ultrasound irradiation. arabjchem.org

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between the C3-iodoindole and terminal alkynes. libretexts.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.orgmdpi.com The Sonogashira reaction has been utilized in the synthesis of various complex molecules, including natural products and biologically active compounds. libretexts.orgresearchgate.net The reaction conditions can be tailored to accommodate a wide range of substrates. mdpi.com

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving iodoindoles.

| Reaction Name | Coupling Partner | Catalyst System (Representative) | Product Type |

| Suzuki Coupling | Arylboronic acids | PdCl2(dppf) / Ionic Liquid | 3-Arylindoles |

| Heck Reaction | Terminal alkenes | Pd/C–PPh3 | 3-Vinylindoles |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh3)2Cl2 / CuI | 3-Alkynylindoles |

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. chim.it The position of electrophilic substitution is dictated by the electronic and steric effects of the existing substituents. In the case of 3-iodo-1H-indole-7-carbaldehyde, the presence of the electron-withdrawing carbaldehyde group at the 7-position and the iodo group at the 3-position significantly influences the regioselectivity of further substitutions.

While the indole nucleus is generally prone to electrophilic attack at the C3 position, this position is blocked in 3-iodo-1H-indole-7-carbaldehyde. chim.it Consequently, electrophilic substitution is directed to other positions on the ring. The formyl group at C7 deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. Palladium-catalyzed C-H arylation reactions of 1H-indole-3-carbaldehydes have been shown to selectively occur at the C4-position, demonstrating a preference for substitution on the pyrrole (B145914) ring. nih.gov This regioselectivity is attributed to the directing effect of the formyl group. nih.gov

Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The iodo group at the C3 position of 3-iodo-1H-indole-7-carbaldehyde serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. rsc.orgcore.ac.uk

Carbon-Carbon Bond Formation:

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, has been successfully applied to 3-iodo-1-methyl-1H-indole to synthesize 3-vinyl indole derivatives. arabjchem.org This reaction demonstrates the utility of the iodo group at the C3 position for C-C bond formation. Similarly, Sonogashira and Suzuki cross-coupling reactions are expected to be effective for introducing alkynyl and aryl/vinyl groups, respectively, at the C3 position of the indole scaffold. researchgate.net

A study on the Pd/C-catalyzed Mizoroki-Heck reaction between 3-iodo-1-methyl-1H-indole and various terminal alkenes under ultrasound irradiation afforded a range of 3-vinyl indole derivatives in good to acceptable yields. arabjchem.org

| Entry | Alkene | Product | Yield (%) |

| 1 | n-Butyl acrylate | Butyl (E)-3-(1-methyl-1H-indol-3-yl)acrylate | 78 |

| 2 | Styrene | 1-Methyl-3-((E)-styryl)-1H-indole | 75 |

| 3 | 1-Octene | 3-((E)-Oct-1-en-1-yl)-1-methyl-1H-indole | 72 |

| Table 1: Examples of Mizoroki-Heck reactions with 3-iodo-1-methyl-1H-indole. arabjchem.org |

Carbon-Nitrogen Bond Formation:

The Buchwald-Hartwig amination, another palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. acs.org The iodo group at the C3 position of 3-iodo-1H-indole-7-carbaldehyde is a suitable substrate for such transformations, enabling the introduction of a wide range of nitrogen-containing functionalities. The Ullmann condensation, a copper-catalyzed N-arylation, provides an alternative method for C-N bond formation. researchgate.net

Intramolecular Cyclization Reactions for Fused Polycycles

The strategic placement of reactive functional groups on the 3-iodo-1H-indole-7-carbaldehyde framework can facilitate intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. These complex heterocyclic structures are often found in natural products and possess significant biological activities. researchgate.net

For instance, an intramolecular Heck reaction of a suitably functionalized 3-iodoindole derivative can lead to the formation of β- or γ-carbolinone structures. researchgate.net The aldehyde group at the C7 position can also participate in cyclization reactions. For example, a cascade reaction involving an aza-Michael addition followed by an epoxidation of indole-7-carbaldehydes with vinyl sulfonium (B1226848) salts has been reported to produce complex alkaloid-type polycycles. researchgate.net This highlights the potential of the 7-carbaldehyde group to act as a key reactive site for constructing fused ring systems.

Furthermore, NCS-mediated intramolecular cyclization reactions have been utilized to form a C-N bond at the indole 2-position, leading to the synthesis of tetrahydro-1H-pyrido[2,3-b]indoles. nih.gov This strategy could potentially be adapted to derivatives of 3-iodo-1H-indole-7-carbaldehyde to construct novel fused heterocyclic systems.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the transformations of 3-iodo-1H-indole-7-carbaldehyde is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

Reaction Pathway Delineation and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating reaction pathways and analyzing transition states. For instance, in palladium-catalyzed C-H arylation reactions of 1H-indole-3-carbaldehydes, a plausible mechanism involves the formation of a cyclometalated Pd(II) intermediate. nih.gov This is followed by oxidative addition of the aryl iodide to form a Pd(IV) species, which then undergoes reductive elimination to yield the C4-arylated product and regenerate the Pd(II) catalyst. nih.gov

Quantum chemical calculations have been employed to rationalize the site selectivity observed in certain cyclization reactions. For example, in the 5-endo-dig cyclization of related indole derivatives, calculations of the activation energies for C-N versus C-C bond formation have provided insights into the preferential reaction pathway. acs.org Similar computational studies on the reactions of 3-iodo-1H-indole-7-carbaldehyde could provide valuable information on the transition state geometries and energies, helping to explain the observed regioselectivity and reactivity.

Kinetic and Thermodynamic Aspects of Indole Transformations

Kinetic studies provide information about the rates of chemical reactions, while thermodynamic studies reveal the relative stabilities of reactants, intermediates, and products. Together, they offer a comprehensive picture of the reaction landscape.

In the context of Fischer indolization, a kinetic model was developed using experimental data and COMSOL simulation to determine the activation energies for the formation of the desired indole product as well as side products. nih.gov This type of analysis can be instrumental in optimizing reaction conditions to favor the formation of the desired product. For instance, by understanding the kinetic and thermodynamic parameters, one can choose appropriate temperatures, catalysts, and reaction times to maximize the yield of a specific isomer or to prevent unwanted side reactions. rsc.org

The development of a kinetic model for the transformations of 3-iodo-1H-indole-7-carbaldehyde would be a valuable endeavor. By systematically varying reaction parameters and monitoring the concentrations of reactants, intermediates, and products over time, one could determine the rate laws and activation parameters for the key reaction steps. This information would be invaluable for scaling up reactions and for developing more efficient and selective synthetic methods.

Computational and Theoretical Chemical Studies on 3 Iodo 1h Indole 7 Carbaldehyde

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For indole (B1671886) derivatives, DFT methods, particularly B3LYP with a 6-311++G(d,p) basis set, have been shown to provide reliable results that correlate well with experimental data for geometry and vibrational frequencies . Time-Dependent DFT (TD-DFT) is further employed to analyze electronic transitions and predict UV-Vis spectra .

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). For 3-iodo-1H-indole-7-carbaldehyde, the geometry would be optimized to confirm the planarity of the indole ring system. The introduction of an iodine atom at the C3 position and a carbaldehyde group at the C7 position is expected to induce subtle changes in bond lengths and angles compared to the parent indole molecule.

DFT calculations on indole and its derivatives have consistently shown that the B3LYP functional provides geometries that are in excellent agreement with experimental data . The optimized structure of 3-iodo-1H-indole-7-carbaldehyde would likely exhibit standard bond lengths for the indole core, with specific variations influenced by the electronic effects of the substituents. The electron-withdrawing nature of both the iodine and the carbaldehyde group would influence the electron density distribution across the molecule.

Table 1: Predicted Geometrical Parameters for 3-iodo-1H-indole-7-carbaldehyde (Based on related indole structures)

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.22 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Angle | ~108-110° |

| Dihedral Angle (indole plane) | ~0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability .

For 3-iodo-1H-indole-7-carbaldehyde, the HOMO is expected to be localized primarily on the indole ring, particularly the pyrrole (B145914) moiety, which is characteristic of indole derivatives . The LUMO, however, would likely have significant contributions from the carbaldehyde group, given its electron-withdrawing nature. The presence of the iodine atom, a halogen, will also influence the orbital energies through its inductive and mesomeric effects. The HOMO-LUMO gap is anticipated to be smaller than that of unsubstituted indole, suggesting a higher reactivity. This is consistent with findings for other substituted indoles where electron-withdrawing groups tend to lower the HOMO-LUMO gap .

Table 2: Predicted FMO Properties for 3-iodo-1H-indole-7-carbaldehyde

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.0 to -1.5 |

| HOMO-LUMO Gap | 3.5 to 4.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For 1H-indole-3-carbaldehyde, NBO analysis has shown significant charge transfer within the molecule .

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational flexibility and intermolecular interactions of a molecule over time.

Conformational analysis is essential for understanding the different spatial arrangements of a molecule and their relative energies. For 3-iodo-1H-indole-7-carbaldehyde, the primary source of conformational flexibility would be the rotation around the C7-C(aldehyde) single bond. A potential energy surface scan for this rotation would likely reveal two stable conformers, corresponding to the aldehyde group being oriented in different positions relative to the indole ring. DFT calculations have been used to investigate the rotational barriers and conformational isomers of similar indole-3-carbaldehyde derivatives . The energy barrier for this rotation is expected to be relatively low, allowing for interconversion between conformers at room temperature.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The electronic spectra of indole derivatives are known to be sensitive to solvent polarity . Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the electronic structure and properties of 3-iodo-1H-indole-7-carbaldehyde.

Given the presence of the polar carbaldehyde and the N-H group, it is expected that the dipole moment of the molecule will be significant. In polar solvents, the excited state is likely to be more stabilized than the ground state, leading to a red shift (a shift to longer wavelengths) in the fluorescence spectrum, a phenomenon known as solvatochromism . Molecular dynamics simulations in explicit solvent models could further elucidate the specific intermolecular interactions, such as hydrogen bonding between the N-H or C=O groups and solvent molecules.

Computational Prediction of Spectroscopic Parameters

A thorough review of scientific literature reveals a notable absence of specific computational studies focused on predicting the spectroscopic parameters of 3-iodo-1H-indole-7-carbaldehyde. While computational methods such as Density Functional Theory (DFT) are powerful tools for estimating spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra, no published research applying these techniques to this particular compound could be identified.

Such computational analyses are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into the electronic structure and bonding of a molecule. For instance, DFT calculations could elucidate the influence of the iodo and carbaldehyde substituents at the 3- and 7-positions of the indole ring on its spectroscopic properties. However, at present, such a theoretical exploration for 3-iodo-1H-indole-7-carbaldehyde remains an open area for future research.

Interactive Data Table: Hypothetical Spectroscopic Data

No data available for 3-iodo-1H-indole-7-carbaldehyde.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Similarly, there is a lack of specific theoretical studies in the existing scientific literature that elucidate the reaction mechanisms and pathways involving 3-iodo-1H-indole-7-carbaldehyde. Computational chemistry offers robust methodologies for investigating reaction energetics, identifying transition states, and mapping out potential energy surfaces to understand the intricacies of chemical transformations.

Theoretical studies could provide valuable insights into the reactivity of 3-iodo-1H-indole-7-carbaldehyde in various chemical reactions. For example, computational modeling could predict the regioselectivity and stereoselectivity of its reactions, assess the stability of potential intermediates, and calculate activation energies to determine the feasibility of different reaction pathways. Despite the potential of these theoretical approaches, they have not yet been applied to this specific molecule in published research. Consequently, a detailed theoretical understanding of its chemical behavior from a mechanistic standpoint is yet to be established.

Synthetic Applications of 3 Iodo 1h Indole 7 Carbaldehyde in Advanced Organic Synthesis

Strategic Intermediate in the Construction of Complex Natural Product Scaffolds

The indole (B1671886) nucleus is a prevalent motif in a vast number of biologically active natural products. chim.itrsc.org The strategic placement of functional groups on the indole core is paramount for the total synthesis of these complex molecules. 3-Iodo-1H-indole-7-carbaldehyde serves as a key intermediate in the assembly of intricate natural product scaffolds, where the aldehyde and iodo functionalities can be sequentially or concertedly manipulated to build molecular complexity.

While direct examples of the use of 3-iodo-1H-indole-7-carbaldehyde in the total synthesis of specific, named natural products are not extensively detailed in the provided search results, the synthesis of related indole alkaloids often involves intermediates with similar functional group arrangements. For instance, the synthesis of dragmacidin D involved a complex, multi-step process starting from a substituted indole. rsc.org The aldehyde group at C7 can undergo various reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds, forming key fragments of the target natural product. Simultaneously, the iodo group at C3 is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl moieties. beilstein-journals.org This dual reactivity makes 3-iodo-1H-indole-7-carbaldehyde a powerful tool for converging different synthetic pathways and efficiently constructing the core structures of complex alkaloids. rsc.org

Precursor for the Synthesis of Novel Indole-Based Heterocyclic Systems

The reactivity of 3-iodo-1H-indole-7-carbaldehyde makes it an excellent precursor for the synthesis of a wide array of novel indole-based heterocyclic systems. researchgate.netresearchgate.net The aldehyde functionality provides a reactive site for condensation and cyclization reactions, while the iodo group enables the introduction of diverse substituents through various cross-coupling methodologies.

One notable application is in the synthesis of fused heterocyclic systems. For example, the aldehyde group can react with binucleophiles to form new rings fused to the indole core. The iodo group at the 3-position can then be used to further functionalize these newly formed heterocycles or to participate in subsequent cyclization reactions. The synthesis of complex polycycles, such as those found in certain alkaloids, can be achieved through cascade reactions initiated at the aldehyde or iodo position. researchgate.net

Furthermore, the iodo group is a key feature for introducing diversity. Through palladium-catalyzed reactions, a wide range of aryl and heteroaryl groups can be appended to the C3 position, leading to libraries of novel indole derivatives with potential biological activities. beilstein-journals.org For instance, Sonogashira coupling of 3-iodoindoles with terminal alkynes is a well-established method for generating 3-alkynylindoles, which are themselves valuable intermediates for further transformations. frontiersin.org

The following table summarizes some examples of novel heterocyclic systems synthesized from indole precursors with similar functionalities:

| Starting Material Type | Reagents and Conditions | Product Type | Reference |

| 3-Iodoindole | Oxalyl dichloride, then H2NOH·HCl/NaOAc | 7-Iodo-1H-indole-3-carbonitrile | researchgate.net |

| 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | (Hetero)aromatic acetylenes, CuI, Pd(PPh3)2Cl2, TEA, THF | 3-Alkynyl-5-aryl-7-aza-indoles | frontiersin.org |

| 2-Iodoaniline | Terminal alkynes, N-iodosuccinimide, alkyl halides | Trisubstituted 3-iodoindoles | beilstein-journals.org |

| Indole-2-carboxamides | 1,3-Disubstituted propargyl alcohols, I2 | Iodo-indoloazepinones | acs.org |

Exploitation in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The unique reactivity of 3-iodo-1H-indole-7-carbaldehyde makes it an ideal scaffold for DOS. The two orthogonal reactive sites—the aldehyde and the iodo group—allow for the systematic and divergent introduction of a wide range of chemical functionalities.

Starting from this single precursor, a multitude of derivatives can be rapidly synthesized. The aldehyde at C7 can be converted into a variety of functional groups, including amines, alcohols, alkenes, and nitriles, through well-established chemical transformations. Each of these new functional groups can then serve as a handle for further diversification.

Simultaneously, the iodo group at C3 provides a powerful platform for introducing diversity through transition metal-catalyzed cross-coupling reactions. By employing a variety of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling), a vast array of substituents can be installed at this position. This dual-functionalization strategy allows for the creation of large and diverse compound libraries from a single, readily accessible starting material. acs.org

The following table illustrates the potential for diversification using 3-iodo-1H-indole-7-carbaldehyde as a starting point for a hypothetical DOS library:

| Reaction at C7 (Aldehyde) | Reaction at C3 (Iodo) | Resulting Scaffold |

| Reductive Amination | Suzuki Coupling | 3-Aryl-7-(aminomethyl)-1H-indoles |

| Wittig Reaction | Sonogashira Coupling | 3-Alkynyl-7-vinyl-1H-indoles |

| Knoevenagel Condensation | Heck Coupling | 3-Vinyl-7-(substituted-methylene)-1H-indoles |

| Cyanohydrin Formation | Carbonylation | 3-Carboxy-7-(cyanohydrin)-1H-indoles |

Building Block for Functional Materials (e.g., Organic Semiconductors, Dyes)

The indole scaffold is not only prevalent in biologically active molecules but also serves as a core component in various functional organic materials. ambeed.com The electronic properties of the indole ring can be finely tuned through substitution, making indole derivatives attractive candidates for applications in organic electronics and photonics. 3-Iodo-1H-indole-7-carbaldehyde, with its capacity for extensive functionalization, is a valuable building block for the synthesis of such materials.

The extended π-system of the indole core can be further elongated through cross-coupling reactions at the C3-iodo position. The introduction of aromatic and heteroaromatic moieties can significantly influence the HOMO-LUMO energy levels, absorption and emission properties, and charge transport characteristics of the resulting molecules. This makes them suitable for use as organic semiconductors in thin-film transistors or as components of organic light-emitting diodes (OLEDs).

Furthermore, the aldehyde group at the C7 position can be utilized to anchor the indole-based chromophore to a substrate or to another component of a functional material system. For example, in the context of dye-sensitized solar cells (DSSCs), the aldehyde can be converted into a carboxylic acid or other suitable anchoring group to facilitate adsorption onto the surface of a semiconductor electrode like TiO2. mdpi.combohrium.comresearchgate.net The ability to independently modify both the electronic properties (via the C3 position) and the anchoring capabilities (via the C7 position) makes 3-iodo-1H-indole-7-carbaldehyde a highly versatile precursor for the rational design of novel organic dyes and sensitizers.

Role in the Development of Chemically Accessible Research Tools

Beyond its applications in the synthesis of complex molecules and materials, 3-iodo-1H-indole-7-carbaldehyde can also be employed in the development of chemically accessible research tools. These tools, which can include fluorescent probes, affinity labels, and photo-crosslinkers, are essential for studying biological processes at the molecular level.

The indole scaffold itself possesses intrinsic fluorescence, which can be modulated by the substituents at various positions. By strategically functionalizing 3-iodo-1H-indole-7-carbaldehyde, it is possible to create fluorescent probes with specific photophysical properties, such as tailored excitation and emission wavelengths or sensitivity to the local environment (e.g., polarity, pH).

The aldehyde group can be used to covalently attach the indole scaffold to a biomolecule of interest, such as a protein or nucleic acid, through reactions with nucleophilic residues like lysine (B10760008) or cysteine. The iodo group can be further functionalized, for example, by introducing a photoreactive group like an azide (B81097) or a diazirine, to create a photo-crosslinker. Such a tool would allow for the light-induced covalent trapping of interactions between the indole-containing molecule and its biological target, enabling the identification of binding partners and the mapping of binding sites.

The ability to readily synthesize a variety of derivatives from 3-iodo-1H-indole-7-carbaldehyde facilitates the rapid development and optimization of these chemical tools for specific biological applications.

Q & A

Q. What are the established synthetic methodologies for preparing 3-iodo-1H-indole-7-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Synthetic routes often involve sequential functionalization of the indole core. For example, lithiation of a 7-substituted indole precursor followed by iodination (e.g., using iodine or N-iodosuccinimide) and subsequent formylation with reagents like DMF/POCl3 can yield the target compound . Optimization includes controlling reaction temperature (0–5°C for lithiation), solvent polarity (e.g., THF for lithiation), and stoichiometric ratios of iodinating agents to minimize side reactions.

Q. Which purification techniques are most effective for isolating 3-iodo-1H-indole-7-carbaldehyde, and how do solvent systems influence purity?

Recrystallization using ethanol/water mixtures or column chromatography (silica gel with ethyl acetate/hexane gradients) are standard methods. Solvent polarity impacts crystal formation and impurity removal; for instance, high-polarity solvents improve aldehyde-group stabilization during recrystallization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-iodo-1H-indole-7-carbaldehyde?

Key techniques include:

- NMR : 1H and 13C NMR to confirm the aldehyde proton (δ ~10 ppm) and iodine-induced deshielding effects.

- IR : A strong absorption band near 1700 cm⁻¹ for the carbonyl group.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 301.94).

- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational retrosynthesis tools aid in designing novel synthetic routes for 3-iodo-1H-indole-7-carbaldehyde?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict feasible iodination and formylation steps. For example, these tools can prioritize electrophilic iodination at the 3-position based on electronic effects of the 7-carbaldehyde group .

Q. What strategies resolve contradictions in crystallographic data when using different refinement software (e.g., SHELXL vs. OLEX2)?

Discrepancies in residual indices (e.g., R-factor differences >0.05) require cross-validation:

- Use SHELXL’s rigid-bond restraint for heavy atoms (iodine) to avoid overfitting.

- OLEX2’s visualization tools can identify misplaced electron density peaks, guiding manual adjustments .

Q. How can reaction intermediates in the synthesis of 3-iodo-1H-indole-7-carbaldehyde be characterized using advanced spectroscopic techniques?

- In-Situ IR : Monitors formylation progress by tracking carbonyl-group formation.

- LC-MS : Identifies transient intermediates (e.g., iodinated precursors) with retention time and fragmentation patterns.

- X-Ray Crystallography : Resolves regioselectivity challenges by confirming iodine positioning in key intermediates .

Q. What are the challenges in achieving regioselective iodination at the 3-position of the indole ring, and how can they be addressed?

Competing iodination at the 5-position may occur due to the electron-donating effect of the 7-carbaldehyde group. Strategies include:

- Using directing groups (e.g., ester protection at the 7-position) to steer iodination.

- Optimizing electrophilic conditions (e.g., iodine in acetic acid with H2O2 as an oxidant) .

Q. How does the presence of the iodo substituent influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are optimal?

The iodine atom facilitates Suzuki-Miyaura couplings due to its high leaving-group ability. Palladium catalysts (e.g., Pd(PPh3)4) with electron-rich ligands enhance reactivity. For example, coupling with boronic acids under microwave irradiation (100°C, 30 min) achieves >80% yield in model reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.